Wnk-IN-11

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

WNK-IN-11 的合成涉及多个步骤,从关键中间体的制备开始。合成路线通常包括以下步骤:

核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。

官能团修饰: 通过取代反应将各种官能团引入核心结构。

This compound 的工业生产方法没有广泛记录,但它们可能涉及实验室合成工艺的放大,并对产率和纯度进行优化。

化学反应分析

WNK-IN-11 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或去除氢。

还原: 这种反应涉及向化合物中添加氢或去除氧。

取代: 这种反应涉及用另一个官能团取代一个官能团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .

科学研究应用

Therapeutic Potential in Cancer

Recent studies have highlighted the role of WNK kinases in cancer progression, including tumor growth and metastasis. WNK-IN-11's potential applications in oncology include:

- Tumor Metastasis Control : In preclinical models, treatment with this compound impaired the ability of NK cells to control tumor metastasis. This indicates that while it may inhibit NK cell function, it could also provide insights into how to modulate immune responses against tumors .

- Dysregulation of Cancer Signaling Pathways : The dysregulation of WNK kinases has been linked to tumor growth and angiogenesis. By targeting these kinases with inhibitors like this compound, researchers aim to explore new avenues for cancer treatment by disrupting these signaling pathways .

Case Studies

Several studies have documented the effects of this compound on various cell types and conditions:

- Natural Killer Cells :

- Cancer Models :

Data Table: Summary of Applications

作用机制

WNK-IN-11 通过抑制 WNK 激酶的活性发挥其作用。该机制涉及与 WNK 激酶的变构位点结合,从而阻止下游激酶(如 OSR1 和 SPAK)的磷酸化和激活。 这种抑制会破坏离子转运蛋白和通道的调节,导致离子稳态和细胞反应发生改变 .

相似化合物的比较

WNK-IN-11 与其他 WNK 激酶抑制剂相比具有独特的优势,因为它具有很高的选择性和效力。类似的化合物包括:

WNK463: 另一种强效的 WNK 激酶抑制剂,具有更广泛的靶点特征。

This compound-d3: This compound 的氘代形式,具有类似的抑制特性,但药代动力学特性得到改善.

这些化合物共享类似的作用机制,但在选择性、效力和药代动力学特性方面有所不同,这使得 this compound 成为研究和治疗环境中宝贵的工具。

生物活性

WNK-IN-11 is a selective inhibitor of WNK (With No Lysine) kinases that has garnered attention for its role in modulating various biological processes, particularly in immune responses and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its effects on the NLRP3 inflammasome, NK cell physiology, and potential therapeutic implications.

Overview of WNK Kinases

WNK kinases are a family of serine/threonine protein kinases that play crucial roles in regulating ion homeostasis, blood pressure, and cellular signaling. The dysregulation of these kinases is implicated in several pathophysiological conditions, including hypertension and inflammatory diseases. This compound specifically targets WNK1 and WNK4, which are known to influence various cellular processes.

NLRP3 Inflammasome Activation

this compound has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This was evidenced by increased caspase-1 activation and IL-1β production upon treatment with this compound in LPS-primed primary bone marrow-derived macrophages (BMDMs). The compound also promoted pyroptosis, indicated by increased propidium iodide uptake and lactate dehydrogenase (LDH) release when cells were stimulated with ATP or nigericin .

Effects on NK Cells

In natural killer (NK) cells, inhibition of WNK kinases by this compound significantly decreased cell volume, motility, and cytolytic activity. This inhibition was associated with the induction of autophagy via AMPK activation and mTOR signaling inhibition. Additionally, this compound treatment increased phosphorylation of Akt and c-Myc, disrupting the balance between activating kinases and inhibitory phosphatases .

Table 1: Summary of Biological Effects of this compound

Case Studies

-

NLRP3 Inflammasome Study

A study demonstrated that macrophages treated with this compound exhibited a marked increase in NLRP3 oligomerization. This was assessed using immortalized NLRP3-KO BMDMs expressing EGFP-tagged NLRP3. The results indicated that WNK1 functions as a negative regulator of NLRP3 activation, and its inhibition by this compound augments inflammasome activation through enhanced oligomerization . -

Natural Killer Cell Dynamics

In a separate investigation focusing on NK cells, treatment with this compound led to impaired tumor metastasis control when adoptively transferred NK cells were used in tumor-bearing mice models. This highlights the critical role of WNK kinases in regulating NK cell physiology and suggests potential therapeutic avenues for enhancing anti-tumor immunity through targeted inhibition .

属性

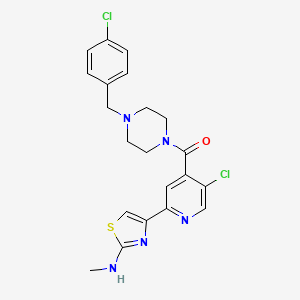

IUPAC Name |

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXAYIXYYOVALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?

A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].

Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?

A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].

Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?

A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。